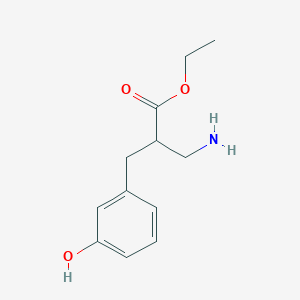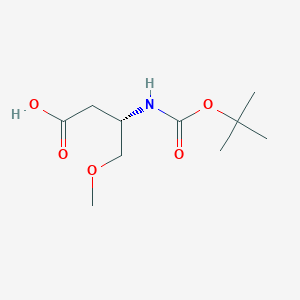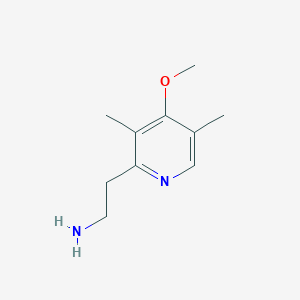
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is an organic compound that belongs to the class of esters It features an amino group, a hydroxybenzyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and ethyl 3-aminopropanoate.
Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with ethyl 3-aminopropanoate in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ethyl 3-amino-2-(3-formylbenzyl)propanoate.
Reduction: Formation of ethyl 3-amino-2-(3-hydroxybenzyl)propanol.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorophenyl group instead of a hydroxybenzyl group.
Ethyl 3-amino-2-(4-hydroxybenzyl)propanoate: Similar structure but with the hydroxy group in the para position.
Ethyl 3-amino-2-(3-methoxybenzyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is unique due to the presence of the hydroxybenzyl group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)10(8-13)6-9-4-3-5-11(14)7-9/h3-5,7,10,14H,2,6,8,13H2,1H3 |
InChI Key |
BVRHEJXMKHRCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)



